N-(piperidin-4-ylmethyl)acetamide
Overview
Description
N-(piperidin-4-ylmethyl)acetamide: is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine-4-carboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an amine through reductive amination using an amine source such as ammonia or an ammonium salt. This step involves the reduction of the aldehyde group to form the corresponding amine.
Final Steps: The resulting amine is then acylated with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Piperidin-4-one derivatives, N-oxide derivatives.
Reduction Products: Piperidine derivatives, reduced amine derivatives.
Substitution Products: Piperidine derivatives with different substituents at the nitrogen or carbon atoms.
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to be involved in various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been reported to show significant inhibitory bioactivity in hepg2 cells .
Biochemical Pathways
N-(piperidin-4-ylmethyl)acetamide may potentially influence the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions. It promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Biochemical Analysis
Biochemical Properties
N-(piperidin-4-ylmethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the biochemical pathways within cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cells, certain derivatives of this compound have shown significant inhibitory bioactivity, indicating its potential role in regulating cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions at the molecular level are crucial for understanding how this compound exerts its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, which can influence its long-term effects on cellular function. Studies have shown that the compound’s stability is essential for maintaining its bioactivity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its bioactivity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .
Scientific Research Applications
Chemistry: N-(piperidin-4-ylmethyl)acetamide is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents. Industry: The compound is used in the production of various materials, including polymers and coatings.
Comparison with Similar Compounds
Piperidine: Piperidine itself is a simpler compound with similar structural features.
N-(piperidin-4-yl)acetamide: A closely related compound with a similar structure but different functional groups.
Piperidin-4-one: A derivative with an oxidized ketone group.
Uniqueness: N-(piperidin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its ability to act as both a nucleophile and an electrophile makes it versatile in organic synthesis.
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRYMBOECAAAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402122 | |
Record name | N-(piperidin-4-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71207-33-5 | |
Record name | N-(piperidin-4-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(piperidin-4-ylmethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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